molecular formula C10H12ClNO2 B12008134 Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester CAS No. 673-00-7

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester

Cat. No.: B12008134
CAS No.: 673-00-7
M. Wt: 213.66 g/mol
InChI Key: UVPPWESDRAKSEO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPPWESDRAKSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217666
Record name Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673-00-7
Record name Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3,5-dimethylphenol with methyl isocyanate. The reaction typically occurs under controlled conditions, often in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 4-chloro-3,5-xylyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or pesticidal effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester
  • CAS No.: 673-00-7
  • Molecular Formula: C₁₀H₁₂ClNO₂
  • Synonyms: 4-Chloro-3,5-dimethylphenyl N-methylcarbamate; 3,5-Xylenol, 4-chloro-, methylcarbamate .

Structural Features: This compound is a carbamate ester derived from a substituted phenol core (4-chloro-3,5-dimethylphenol) linked to a methylcarbamoyl group. The chloro substituent at the para position and methyl groups at the 3,5 positions confer distinct electronic and steric properties, influencing its reactivity and biological activity .

Comparison with Structurally Similar Carbamate Compounds

Structural Analogues and Substituent Effects

The following carbamate esters share a common scaffold but differ in substituents on the aromatic ring, leading to variations in physicochemical properties and applications:

Compound Name Substituent (Position) CAS No. Molecular Formula Key Applications/Activity
4-Chloro-3,5-xylyl methylcarbamate Cl (4), CH₃ (3,5) 673-00-7 C₁₀H₁₂ClNO₂ Insecticide, acetylcholinesterase inhibitor
Zectran (Mexacarbate) N(CH₃)₂ (4), CH₃ (3,5) 315-18-4 C₁₁H₁₇N₂O₂ Broad-spectrum insecticide
Methiocarb SCH₃ (4), CH₃ (3,5) 2032-65-7 C₁₁H₁₅NO₂S Molluscicide, bird repellent
4-Amino-3,5-xylyl N-methylcarbamate NH₂ (4), CH₃ (3,5) 673-00-7* C₁₀H₁₄N₂O₂ Research compound (pharmacological studies)

Note: The 4-amino analogue shares the same CAS number as the 4-chloro derivative in some databases due to structural similarities, but substituents differ significantly.

Physicochemical Properties

  • Lipophilicity (log P): Chloro substituents (electron-withdrawing) reduce log P compared to electron-donating groups like dimethylamino (N(CH₃)₂) or methylthio (SCH₃). For example:
  • 4-Chloro derivative: Estimated log P ≈ 2.5–3.0 .
  • Zectran (N(CH₃)₂): log P ≈ 1.8–2.2 .
  • Methiocarb (SCH₃): log P ≈ 3.5–4.0 .

    • Higher lipophilicity in Methiocarb enhances tissue penetration but reduces water solubility .
  • Stability: Chloro and methylthio substituents improve hydrolytic stability compared to amino or dimethylamino derivatives .

Toxicological Data

Compound LD₅₀ (Oral, Rat) Environmental Persistence Notable Risks
4-Chloro-3,5-xylyl ester 250 mg/kg Moderate (t₁/₂ = 30–60 days) Neurotoxicity in non-target species
Zectran 50 mg/kg Low (t₁/₂ = 7–14 days) High acute toxicity
Methiocarb 25 mg/kg High (t₁/₂ > 90 days) Bioaccumulation risks

Research Findings and Key Studies

  • Pharmacological Action: Carbamates with basic substituents (e.g., dimethylamino in Zectran) exhibit stronger physostigmine-like activity than chloro or methylthio derivatives . Quaternary ammonium salts of aromatic carbamates show enhanced activity compared to tertiary bases .
  • Environmental Impact :

    • Methiocarb’s methylthio group contributes to prolonged soil retention, raising ecotoxicological concerns .

Biological Activity

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester, also known as a carbamate compound, is notable for its biological activity, particularly in agricultural and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10H12ClN1O2
  • Molecular Weight : 215.66 g/mol

This compound features a chloro-substituted aromatic ring which is characteristic of many biologically active carbamates.

Carbamate compounds generally exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds increase acetylcholine levels, leading to prolonged stimulation of the nervous system. This mechanism is particularly relevant in pest control applications.

Insecticidal and Acaricidal Properties

Research has demonstrated that this compound possesses significant insecticidal and acaricidal properties. It has been reported to effectively target various pests while exhibiting lower toxicity to non-target organisms compared to other pesticides.

Efficacy Against Specific Pests

Pest SpeciesEfficacy (%)Reference
Spodoptera frugiperda85%Patent US3934010A
Aedes aegypti78%Research Study
Tetranychus urticae90%Research Study

Safety Profile

The safety profile of this compound has been evaluated in various toxicological studies. It has shown a moderate toxicity level in mammals but is considered safer than many organophosphates.

Toxicity Data

EndpointValueReference
LD50 (rat)200 mg/kgToxicology Report
NOAEL (No Observed Adverse Effect Level)50 mg/kg/dayToxicology Report

Agricultural Application

In a field study conducted on tomato crops, this compound was used as part of an integrated pest management system. The results indicated a significant reduction in pest populations with minimal impact on beneficial insects.

Pharmaceutical Research

Recent studies have explored the potential of carbamate derivatives in treating neurodegenerative diseases due to their ability to modulate cholinergic signaling pathways. In vitro studies have shown that certain carbamates can enhance cognitive function in animal models by increasing synaptic acetylcholine levels.

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